An In-Depth Technical Guide to 2,4-Difluoro-5-methylbenzoic acid: A Key Intermediate for Advanced Research
An In-Depth Technical Guide to 2,4-Difluoro-5-methylbenzoic acid: A Key Intermediate for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic molecules is a cornerstone of innovation. Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity to biological targets, and modulated physicochemical properties such as lipophilicity and pKa.[1] 2,4-Difluoro-5-methylbenzoic acid (CAS Number: 367954-99-2), a member of the fluorinated aromatic carboxylic acid family, represents a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its properties, a proposed synthetic route, and its potential applications, offering a technical resource for researchers in drug discovery and organic synthesis.
Physicochemical and Structural Properties
2,4-Difluoro-5-methylbenzoic acid is a solid at room temperature with a molecular formula of C₈H₆F₂O₂ and a molecular weight of approximately 172.13 g/mol .[2][3] The presence of two electron-withdrawing fluorine atoms significantly influences the electronic environment of the benzene ring and the acidity of the carboxylic acid group.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 367954-99-2 | [3] |
| Molecular Formula | C₈H₆F₂O₂ | [2][3][4] |
| Molecular Weight | 172.13 g/mol | [2][3] |
| Boiling Point (Predicted) | 253.952 °C at 760 mmHg | [4] |
| Flash Point (Predicted) | 107.387 °C | [4] |
| Density (Predicted) | 1.359 g/cm³ | [4] |
| Purity (Typical) | ≥95% |
It is important to note that while the fundamental properties are well-established, detailed experimental data on solubility in a range of organic solvents is not extensively documented in publicly available literature. General solubility principles suggest it would be soluble in polar organic solvents like methanol, ethanol, and acetone.
Molecular Structure
The structure of 2,4-Difluoro-5-methylbenzoic acid, with its distinct substitution pattern, provides multiple points for synthetic modification.
Caption: Molecular structure of 2,4-Difluoro-5-methylbenzoic acid.
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the methyl protons. The chemical shifts and coupling constants will be influenced by the neighboring fluorine and carboxyl groups.
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¹³C NMR: The carbon NMR will display eight unique signals corresponding to each carbon atom in the molecule. The carbons attached to fluorine will show characteristic splitting (C-F coupling).
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¹⁹F NMR: The fluorine NMR is anticipated to show two distinct signals for the two fluorine atoms, with coupling to each other and to adjacent protons.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid's hydrogen bonding (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and C-F stretching bands.
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Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak at m/z 172, with characteristic fragmentation patterns including the loss of -OH and -COOH groups.
Proposed Synthesis Pathway
A robust synthesis of 2,4-Difluoro-5-methylbenzoic acid can be envisioned starting from a commercially available precursor, such as 1,3-difluoro-4-methylbenzene. The following proposed multi-step synthesis is based on well-established organic reactions.
Caption: Proposed synthesis workflow for 2,4-Difluoro-5-methylbenzoic acid.
Experimental Protocol (Proposed)
Step 1: Friedel-Crafts Acylation of 1,3-Difluoro-4-methylbenzene
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To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add acetyl chloride dropwise at 0 °C.
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After the initial reaction, add 1,3-difluoro-4-methylbenzene dropwise, maintaining the temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
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Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
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Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield 1-(2,4-Difluoro-5-methylphenyl)ethan-1-one.
Step 2: Haloform Reaction
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Prepare a solution of sodium hydroxide in water and cool it to 0 °C.
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Slowly add bromine to the sodium hydroxide solution to form sodium hypobromite.
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Add the 1-(2,4-Difluoro-5-methylphenyl)ethan-1-one from the previous step to the sodium hypobromite solution.
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Stir the mixture vigorously. The reaction is typically exothermic and may require cooling to maintain the desired temperature.
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After the reaction is complete, acidify the mixture with a strong acid (e.g., HCl) to precipitate the 2,4-Difluoro-5-methylbenzoic acid.
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Collect the solid product by filtration, wash it with cold water, and dry it. Further purification can be achieved by recrystallization.
Applications in Drug Discovery and Medicinal Chemistry
The unique substitution pattern of 2,4-Difluoro-5-methylbenzoic acid makes it a valuable intermediate in the synthesis of novel therapeutic agents. The carboxylic acid group serves as a handle for amide bond formation, a common linkage in pharmaceuticals. The fluorine atoms can enhance the metabolic stability and binding affinity of the final drug candidate. The methyl group provides a point for further functionalization or can contribute to steric and electronic interactions with the target protein. While specific examples citing this exact molecule are sparse in readily accessible literature, its structural motifs are found in various classes of bioactive compounds.
Safety and Handling
2,4-Difluoro-5-methylbenzoic acid is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
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Handling: Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust.
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First Aid:
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Skin Contact: Wash with plenty of soap and water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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Inhalation: Remove person to fresh air and keep comfortable for breathing.
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Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.
Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
2,4-Difluoro-5-methylbenzoic acid is a promising building block for the development of novel pharmaceuticals and advanced materials. Its distinct pattern of fluorine and methyl substitution on a benzoic acid core offers a unique combination of properties that can be exploited in organic synthesis. While detailed experimental characterization data is not widely available, this guide provides a comprehensive overview based on predicted properties and established chemical principles, serving as a valuable resource for researchers and drug development professionals.
References
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PubChem. 2,4-Difluoro-5-methylbenzoic acid. [Link]
